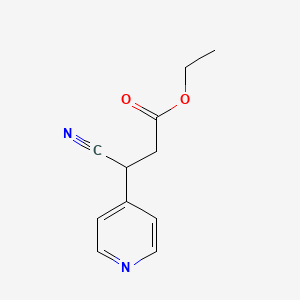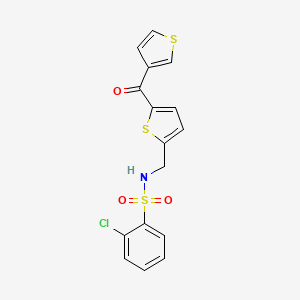![molecular formula C10H14FN3O4S2 B2736614 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)ethanesulfonamide CAS No. 2034404-63-0](/img/structure/B2736614.png)
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)ethanesulfonamide is a useful research compound. Its molecular formula is C10H14FN3O4S2 and its molecular weight is 323.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photochemical Properties for Therapeutic Applications
The synthesis and characterization of new compounds with potential for photodynamic therapy have been explored. A study synthesized and analyzed the properties of new compounds, revealing their utility as photosensitizers due to good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties are particularly valuable for Type II mechanisms in the treatment of cancer through photodynamic therapy, demonstrating the potential of such compounds in medical applications (Pişkin, Canpolat, & Öztürk, 2020).
Environmental Monitoring and Analysis
In environmental science, methods have been developed to detect certain herbicides and their degradation products in natural water. One study focused on dimethenamid and flufenacet, isolating these substances and their degradates from water samples. This research is crucial for monitoring environmental pollutants and understanding the impact of agricultural practices on water quality, highlighting the compound's relevance in environmental analysis (Zimmerman, Schneider, & Thurman, 2002).
Anticancer Activity and DNA Interaction
The potential of sulfonamide derivatives in cancer treatment has been investigated, particularly through their ability to bind to DNA, cleave it, and exhibit genotoxicity and anticancer activity. A study synthesizing mixed-ligand copper(II)-sulfonamide complexes revealed these complexes' significant effects on DNA binding, cleavage, and their anticancer activity in cellular models. This research underscores the therapeutic potential of sulfonamide derivatives in oncology, offering insights into their mechanisms of action at the molecular level (González-Álvarez et al., 2013).
Molecular Docking and Antimicrobial Agents
The synthesis of new sulfonamide derivatives for potential use as antimicrobial and antiproliferative agents has been a focus of recent research. These compounds have been evaluated for their efficacy against various bacterial strains and cancer cell lines, providing a foundation for the development of new therapeutic agents. Studies have demonstrated the synthesis and biological screening of novel compounds, indicating their significant potential in treating infectious diseases and cancer (Abd El-Gilil, 2019).
properties
IUPAC Name |
N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O4S2/c1-4-19(15,16)12-8-6-10-9(5-7(8)11)13(2)20(17,18)14(10)3/h5-6,12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBFOCZFFZFKGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1F)N(S(=O)(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2736537.png)



![2-Chloro-N-[[2-(4-fluorophenyl)-1-(hydroxymethyl)cyclopropyl]methyl]acetamide](/img/structure/B2736542.png)
triazin-4-one](/img/structure/B2736543.png)
![N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2736545.png)
![(2S)-2-[(5,6,7-trimethoxy-1-methylindole-2-carbonyl)amino]propanoic acid](/img/structure/B2736549.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2736550.png)

